![molecular formula C11H15NO4 B116032 N,3,4-Trimethoxy-N-methylbenzamide CAS No. 155586-38-2](/img/structure/B116032.png)
N,3,4-Trimethoxy-N-methylbenzamide
Overview
Description
N,3,4-Trimethoxy-N-methylbenzamide is a synthetic compound belonging to the class of benzamides. It is characterized by the presence of three methoxy groups attached to the benzene ring and a methyl group attached to the amide nitrogen. This compound is known for its unique chemical structure and biological activity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,3,4-Trimethoxy-N-methylbenzamide can be synthesized through the reaction of N,O-Dimethylhydroxylamine hydrochloride with 3,4-Dimethoxybenzoic acid. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced equipment and techniques is essential to optimize the production process and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N,3,4-Trimethoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The methoxy groups on the benzene ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
N,3,4-Trimethoxy-N-methylbenzamide has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It finds use in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,3,4-Trimethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,3,4-Trimethoxy-N-methylbenzamide is unique due to the specific arrangement of methoxy groups on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar benzamides.
Biological Activity
N,3,4-Trimethoxy-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Structural Characteristics
This compound is characterized by:
- A benzamide core
- Three methoxy groups located at the 3 and 4 positions on the benzene ring
- A methyl group attached to the nitrogen atom of the amide functional group
These structural features contribute to its chemical reactivity and biological interactions.
The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with various biological targets through:
- Binding to receptors or enzymes : The methoxy groups may facilitate interactions that modulate enzyme activity or receptor signaling pathways.
- Influencing biochemical processes : The compound's structure may allow it to influence metabolic pathways, potentially leading to therapeutic effects.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. Similar methoxy-substituted compounds have been observed to suppress pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This suggests that this compound could play a role in modulating inflammatory responses.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:
Compound Name | Molecular Formula | Key Features | Biological Activity Potential |
---|---|---|---|
N,N-Dimethyl-3-methylbenzamide | C₁₁H₁₅N₃O | Contains dimethyl substitution; less complex | Limited data available |
N,3-Dimethoxy-N-methylbenzamide | C₁₀H₁₃NO₃ | Fewer methoxy groups; simpler structure | Moderate anti-inflammatory activity |
N,3,5-Trimethoxy-N-methylbenzamide | C₁₁H₁₅NO₄ | Different methoxy positioning | Potential anticancer activity |
4-(Benzyloxy)-N-methoxy-N-methylbenzamide | C₁₆H₁₇NO₃ | Contains a benzyloxy group; larger structure | Variable activity based on structure |
This table highlights how the specific arrangement of methoxy groups in this compound may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
While direct studies on this compound are sparse, insights can be drawn from related research:
- Anticancer Studies : Compounds structurally related to this compound have been evaluated for their anticancer properties using various assays. For instance, one study reported an IC50 value of 1.18 µM for a related compound against several cancer cell lines .
- Inflammation Models : In vitro studies using RAW 264.7 macrophages demonstrated that methoxy-substituted compounds can significantly reduce inflammatory cytokine production when pre-treated before LPS exposure.
Properties
IUPAC Name |
N,3,4-trimethoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-12(16-4)11(13)8-5-6-9(14-2)10(7-8)15-3/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITMFFWOKAKLLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566312 | |
Record name | N,3,4-Trimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155586-38-2 | |
Record name | N,3,4-Trimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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